molecular formula C18H20N4O B11084554 3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one

3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one

Cat. No.: B11084554
M. Wt: 308.4 g/mol
InChI Key: YAZWDURKNKRSAI-UHFFFAOYSA-N
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Description

3,6,6-TRIMETHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is a complex organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-TRIMETHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and various alkylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6,6-TRIMETHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures.

    Benzimidazole Derivatives: Compounds containing the benzimidazole moiety.

Uniqueness

3,6,6-TRIMETHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3,6,6-trimethyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H20N4O/c1-11-16-14(9-18(2,3)10-15(16)23)22(20-11)17-19-12-7-5-6-8-13(12)21(17)4/h5-8H,9-10H2,1-4H3

InChI Key

YAZWDURKNKRSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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